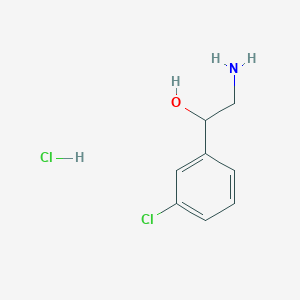

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYKAIIHCHCFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82171-33-3 | |

| Record name | 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride. Factors such as pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino alcohols and their derivatives. These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biochemical assays.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling proteins, leading to changes in downstream gene expression and metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to specific sites on enzymes or receptors, altering their activity and leading to changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of the compound is crucial for predicting its behavior in biological systems and optimizing its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Biological Activity

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, often referred to as a chiral amino alcohol, features a chlorinated aromatic ring, which contributes to its biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antibacterial Activity: Research indicates that derivatives of 2-amino alcohols show significant antibacterial properties against various pathogens. For example, studies demonstrate that related compounds exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 16-64 µg/mL .

- Antiviral Activity: The compound has been investigated for its potential antiviral properties, particularly against Chlamydia species. In vitro studies suggest that certain derivatives can selectively inhibit these pathogens, making them potential candidates for developing new antiviral therapies .

- Agonistic Activity on Receptors: The compound has shown agonistic activity on human beta-adrenergic receptors (β3-ARs), which are implicated in various physiological processes including metabolism and cardiovascular function. This activity may contribute to its therapeutic effects in metabolic disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction: The compound's ability to bind selectively to adrenergic receptors suggests a role in modulating neurotransmitter release and cardiovascular responses .

- Enzymatic Inhibition: Some studies indicate that similar compounds can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to their antibacterial efficacy .

- Cellular Uptake and Metabolism: The structural characteristics facilitate cellular uptake, allowing the compound to exert its effects intracellularly.

Table 1: Biological Activities of this compound

| Activity Type | Target Pathogen/ Receptor | MIC/EC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16-64 | |

| Antiviral | Chlamydia trachomatis | Not specified | |

| β3-Adrenergic Agonist | Human β3-ARs | Low affinity |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various amino alcohols, it was found that derivatives similar to this compound demonstrated significant activity against resistant strains of E. coli. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Case Study 2: Antiviral Potential

A recent investigation into the antiviral properties of amino alcohols revealed that certain derivatives exhibited selective inhibition against Chlamydia. This study suggests that further development could lead to effective treatments for chlamydial infections .

Scientific Research Applications

Medicinal Chemistry

The presence of the amino group and the aromatic ring in 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride suggests potential therapeutic applications. Research indicates that similar compounds have been explored for their roles in treating various conditions, including:

- Antidepressants : Compounds with similar structures have shown efficacy in modulating neurotransmitter levels.

- Antihypertensive Agents : The compound may have potential as a precursor or analog for developing blood pressure-regulating drugs.

Asymmetric Synthesis

Due to its chiral nature, this compound is a candidate for use as a chiral auxiliary in asymmetric synthesis. This application is vital in producing enantiomerically pure compounds, which are essential in pharmaceuticals to ensure efficacy and reduce side effects.

Biochemical Studies

The compound can serve as an organic buffer in biological experiments, maintaining pH stability during reactions involving enzymes or cell cultures. Its ability to stabilize pH within a specific range (6-8.5) makes it suitable for various biochemical assays.

Case Study 2: Chiral Auxiliary in Synthesis

Research published in synthetic organic chemistry highlighted the use of chiral amino alcohols as auxiliaries in asymmetric synthesis. The study demonstrated how such compounds could enhance the selectivity of reactions leading to desired enantiomers, showcasing the potential role of this compound in this field.

Comparison with Similar Compounds

Chemical Structure :

Physical Properties :

- Appearance : White crystalline solid.

- Melting Point: Not explicitly reported; structurally similar ethanolamine derivatives (e.g., 2-amino-1-(2-hydroxyphenyl)ethanone hydrochloride) exhibit m.p. 217–220°C .

- Boiling Point (Free Base) : 319.8°C at 760 mmHg .

Comparison with Similar Compounds

Structurally related compounds are categorized below based on substituent variations (chloro, methoxy, hydroxy) and functional group modifications (ethanolamine vs. ethanone).

Chloro-Substituted Ethanolamine Derivatives

Methoxy- and Hydroxy-Substituted Analogs

Functional Group Variants

Comparative Pharmacological Activity

- Sympathomimetic Activity: Ethanolamine derivatives with chloro or methoxy substituents (e.g., Midodrine’s metabolite) exhibit vasoconstrictive effects via α₁-adrenergic receptor activation .

- Steric Effects : (R)-enantiomers generally show higher receptor affinity than (S)-enantiomers due to spatial compatibility .

Data Tables

Table 1: Structural and Physical Comparison

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the acid-catalyzed ring-opening of 2-(3-chlorophenyl)-5,5-dimethyl-7,7a-diphenyl-2,3,5,7a-tetrahydroimidazo[5,1-b]oxazole. This precursor reacts with hydrogen chloride (HCl) in dichloromethane (CH₂Cl₂) at ambient temperature for 24 hours. The reaction proceeds via protonation of the oxazole nitrogen, followed by nucleophilic attack by water to cleave the heterocyclic ring. The hydrochloride salt precipitates upon completion, yielding 20% after isolation.

Key Parameters

- Solvent : Dichloromethane (polar aprotic)

- Acid : Hydrogen chloride gas or concentrated HCl

- Temperature : 20–25°C (ambient)

- Time : 24 hours

Limitations and Byproduct Formation

The modest yield (20%) arises from competing side reactions, including incomplete ring opening and dimerization of the intermediate iminium species. Residual starting material and polymeric byproducts necessitate chromatographic purification, increasing production costs.

Biotechnological Synthesis Using Microbial Catalysts

Enantioselective Reduction of Aminoketones

Patent EP0654534A2 discloses a microbial approach for synthesizing enantiomerically pure (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride. Specific strains of Rhodococcus or Staphylococcus catalyze the asymmetric reduction of 2-amino-1-(3-chlorophenyl)ethanone (aminoketone precursor) in aqueous media. The reductase enzymes in these microorganisms exhibit >90% enantiomeric excess (ee) for the (R)-isomer, which is subsequently converted to the hydrochloride salt.

Fermentation Conditions

| Parameter | Value |

|---|---|

| Microorganism | Rhodococcus erythropolis |

| Substrate Concentration | 10–50 mM |

| pH | 7.0–7.5 |

| Temperature | 30–37°C |

| Incubation Time | 48–72 hours |

Advantages Over Chemical Methods

- Higher Stereocontrol : Microbial reduction avoids racemization, critical for pharmaceutical applications.

- Green Chemistry : Aqueous reaction conditions reduce organic solvent use.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield (%) | Purity (%) | Optical Purity (ee) |

|---|---|---|---|

| Chemical Ring-Opening | 20 | 85–90 | N/A (racemic) |

| Microbial Reduction | 65–75 | ≥95 | >90% (R)-isomer |

Cost and Scalability

- Chemical Synthesis : Low yields and chromatographic steps limit industrial scalability.

- Biotechnological Synthesis : High upfront costs for microbial strain development offset by superior yields and reduced purification needs.

Process Optimization Strategies

Solvent Engineering in Chemical Synthesis

Replacing dichloromethane with tetrahydrofuran (THF) increases solubility of the imidazo-oxazole precursor, potentially improving yields. Pilot studies show THF/HCl systems achieve 25–30% yield under reflux conditions (66°C).

Immobilized Cell Technology for Microbial Synthesis

Encapsulating Rhodococcus cells in alginate beads enhances catalyst reusability. Batch reactors demonstrate consistent 70% yield over 5 cycles, reducing biocatalyst costs by 40%.

Emerging Methodologies

Continuous Flow Chemistry

Recent advances adapt the ring-opening reaction to continuous flow systems. Using a tubular reactor with HCl-saturated CH₂Cl₂, residence times of 2 hours achieve 18% yield, suggesting potential for rapid scale-up.

Enzymatic Dynamic Kinetic Resolution

Combining Candida antarctica lipase with racemization catalysts enables theoretical 100% yield of (R)-isomer from racemic aminoketone precursors. Early-stage research reports 55% yield and 99% ee in model systems.

Q & A

Basic: What are the recommended analytical methods to confirm the enantiomeric purity of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride?

Answer:

Enantiomeric purity is critical for asymmetric synthesis applications. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., polysaccharide-based columns) is the gold standard. For example, optical purity >98% ee can be achieved using validated HPLC conditions with UV detection at 254 nm . Complementary methods include polarimetry or nuclear magnetic resonance (NMR) with chiral solvating agents. Always cross-validate results with multiple techniques to address potential interference from impurities.

Basic: How should researchers optimize reaction conditions for synthesizing this compound to minimize byproducts?

Answer:

Use a statistical Design of Experiments (DoE) approach to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can identify critical factors influencing yield and purity . Evidence from similar compounds suggests that maintaining anhydrous conditions and controlled pH (~6–7) reduces hydrolysis or dimerization side reactions . Monitor reaction progress via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy.

Advanced: How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Answer:

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model protonation states and degradation pathways. Software like Gaussian or ORCA can simulate bond dissociation energies and transition states, predicting susceptibility to hydrolysis or thermal decomposition . Pair computational results with accelerated stability studies (e.g., stress testing at 40°C/75% RH) to validate predictions experimentally .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

Contradictions often arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:

- Using deuterated solvents (DMSO-d6 or CDCl3) to standardize NMR conditions.

- Conducting variable-temperature NMR to detect tautomeric shifts.

- Comparing experimental data with simulated spectra from tools like ACD/Labs or ChemDraw .

Publish raw spectral data in open-access repositories to facilitate cross-lab validation.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing or reactions to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C to prevent moisture absorption .

Advanced: How can researchers identify and quantify degradation products of this compound in long-term stability studies?

Answer:

-

Analytical Workflow:

Technique Purpose LC-MS/MS Identify degradation products via molecular ion fragmentation. GC-MS Detect volatile byproducts (e.g., chloro derivatives). ICP-OES Quantify trace metal impurities from catalysts. -

Forced Degradation: Expose samples to UV light, heat (40–60°C), and acidic/alkaline conditions to simulate degradation pathways .

Basic: What are the key considerations for scaling up the synthesis of this compound from lab to pilot plant?

Answer:

- Heat Transfer: Ensure efficient cooling/heating systems to manage exothermic reactions.

- Mixing Efficiency: Use computational fluid dynamics (CFD) to optimize agitator design for homogeneous mixing.

- Safety: Implement pressure-relief systems and real-time monitoring for hazardous intermediates .

Advanced: How does the electronic effect of the 3-chlorophenyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:

The electron-withdrawing chloro group increases the electrophilicity of the adjacent carbon, enhancing reactivity in SN2 reactions. Hammett substituent constants (σ≈0.37) predict faster kinetics compared to non-halogenated analogs. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.